Bisantrene is classified as an anthracenedione, a subclass of anthracene derivatives. Its chemical structure can be represented as CHNO, and it is known by various names in scientific literature, including CL216942. The compound was originally developed in the 1980s and has undergone various studies to assess its pharmacological properties and therapeutic applications.
The synthesis of bisantrene typically involves several chemical reactions that modify the anthracene core. One common method includes the treatment of specific precursors with reagents such as lead(IV) acetate in acetic acid, leading to the formation of the desired product through a series of oxidation and coupling reactions .
Technical Details:
Bisantrene's molecular structure is characterized by its anthracene backbone with two carbonyl groups (diones) at specific positions, which contribute to its biological activity. The compound exhibits a planar structure conducive to intercalation into DNA.
Bisantrene undergoes several chemical reactions that are crucial for its therapeutic effects:
Bisantrene's mechanism of action primarily involves:
Relevant Data:
Bisantrene has been primarily researched for its applications in oncology:
Bisantrene (chemical name: N,N'-(9,10-dihydro-9,10-dioxoanthracene-2,6-diyl)bis[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazine]) is a synthetically engineered anthracene derivative with the molecular formula C₂₂H₂₂N₈ and a molar mass of 398.474 g/mol [1] [3]. Its core structure consists of a planar anthracene ring system substituted at the 2,6-positions with symmetric bishydrazone functional groups terminating in 4,5-dihydro-1H-imidazol-2-yl (iminazolinyl) moieties [1] [5]. This arrangement creates a T-shaped molecular geometry where the planar anthracene system provides an extensive electron-rich chromophore, while the terminal iminazolinyl groups confer water solubility and facilitate ionic interactions with biological macromolecules [5] [7].
The molecule exhibits distinctive physicochemical properties, including intense orange fluorescence in solution—a characteristic that earned it the nickname "Orange Crush" during early development [1]. This fluorescence property has proven valuable for tracking cellular uptake and subcellular localization in experimental models. Bisantrene demonstrates limited aqueous solubility but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO), with spectroscopic studies confirming its stability in buffered solutions at physiological pH [3] [10]. The hydrazone linkages provide sites for potential protonation, contributing to the compound's ability to form salts (typically dihydrochloride) for clinical formulation [1] [3].
Table 1: Key Physicochemical Properties of Bisantrene
Property | Characteristic | Significance |
---|---|---|
Molecular Formula | C₂₂H₂₂N₈ | Determines molecular weight and elemental composition |
Molar Mass | 398.474 g/mol | Impacts pharmacokinetic distribution and dosing |
Chromophore System | Anthracene ring with extended conjugation | Enables DNA intercalation and fluorescence properties |
Ionizable Groups | Iminazolinyl nitrogens and hydrazone linkages | Facilitates salt formation and biomolecular interactions |
Solubility Characteristics | Limited water solubility; soluble in DMSO | Influences formulation strategies and administration routes |
Fluorescence | Orange emission in solution | Allows cellular tracking and mechanistic studies |
The anthracene core of bisantrene represents a masterfully engineered intercalation pharmacophore optimized for DNA binding. This planar polyaromatic system measures approximately 10.2 × 8.5 Å, perfectly matching the dimensions of DNA base pairs (3.4 Å spacing) and enabling deep insertion between stacked base pairs [1] [5]. Extensive biophysical studies, including X-ray crystallography and molecular modeling, demonstrate that bisantrene intercalates primarily at oligopurine-oligopyrimidine tracts, with a binding constant (Kₐ) of approximately 1.5 × 10⁵ M⁻¹ [5] [7]. This intercalation induces significant torsional stress on the DNA helix, causing unwinding angles of 12-15° and elongation of the duplex by approximately 3.4 Å per bound molecule [5].
The strategic positioning of the bishydrazone side chains at the 2,6-positions rather than the 9,10-positions (as in classical anthracyclines) profoundly influences DNA binding specificity and topoisomerase II poisoning efficiency. Nuclear magnetic resonance (NMR) studies of bisantrene-DNA complexes reveal that the 2,6-substitution pattern allows optimal van der Waals contacts with the DNA minor groove while positioning the cationic iminazolinyl groups for electrostatic interaction with phosphate backbones [5] [7]. This dual-mode binding significantly enhances DNA affinity compared to monosubstituted analogues, with bisantrene exhibiting approximately 15-fold greater DNA binding than its 1,4-bishydrazone isomer [5] [7].
Beyond intercalation, bisantrene's chromophore system contributes to its recently discovered role as a potent inhibitor of the FTO (Fat Mass and Obesity-associated protein) demethylase. Structural biology analyses demonstrate that bisantrene occupies FTO's catalytic pocket with an impressive IC₅₀ of 142 nM, acting as a selective inhibitor that shows minimal activity against the related ALKBH5 demethylase [1] [3]. This FTO inhibition perturbs m⁶A RNA demethylation, representing a novel epigenetic mechanism that complements bisantrene's DNA-directed activities [1] [6].
The original synthetic route to bisantrene, developed by Lederle Laboratories (a subsidiary of American Cyanamid) in the 1970s, employed a convergent strategy centered on anthraquinone intermediates [1] [2]. The process commenced with the oxidation of 2,6-diaminoanthracene (BISA-001) using lead tetraacetate (Pb(OAc)₄) in acetic acid to yield the corresponding dialdehyde intermediate (BISA-002) [2] [7]. This critical transformation converted the electron-rich anthracene system to a reactive di-carbonyl precursor while preserving the symmetric 2,6-substitution pattern essential for optimal DNA binding [7].
The final synthetic step involved condensation of the dialdehyde with two equivalents of aminoguanidine (BISA-003) in refluxing ethanol. This reaction proceeded via nucleophilic attack of the guanidine nitrogen on the aldehyde carbonyl, followed by dehydration to form the bishydrazone linkages [2] [7]. The 4,5-dihydroimidazol-2-yl groups emerged spontaneously through intramolecular cyclization of the guanidine moiety under the reaction conditions [7]. This efficient two-step process yielded bisantrene as a crystalline dihydrochloride salt suitable for pharmaceutical development, though purification challenges arising from the compound's intense pigmentation necessitated specialized crystallization techniques [1] [2].
Table 2: Key Milestones in Bisantrene Development at Lederle Laboratories
Timeline | Development Milestone | Significance |
---|---|---|
Early 1970s | Initial synthesis and structural optimization | Established the 2,6-bishydrazone architecture as optimal |
Mid-1970s | Preclinical efficacy testing | Demonstrated activity in L1210 leukemia and B16 melanoma models |
Late 1970s | Scale-up and formulation development | Addressed manufacturing challenges of a highly colored compound |
1980-1985 | Clinical trial initiation | Commenced over 40 clinical trials in various cancers |
1990 | Regulatory approval in France for AML treatment | Marked first commercial approval despite subsequent corporate challenges |
Extensive structure-activity relationship (SAR) studies have explored bisantrene's chemical space, systematically varying the anthracene substitution pattern, side chain composition, and terminal heterocyclic elements. These investigations revealed that DNA binding affinity and topoisomerase II poisoning efficiency are exquisitely sensitive to the positioning of the dihydroimidazolyl hydrazone side chains [5] [7]. The 2,6-isomer (bisantrene proper) demonstrated superior DNA affinity and cytotoxicity compared to its 1,4-, 1,5-, and 1,8-regioisomers, with the 1,4-isomer showing only 15% of bisantrene's DNA binding constant and 20% of its topoisomerase II poisoning efficiency [5] [7].
Molecular hybridization strategies generated bisantrene-amsacrine chimeras, most notably a 9-aza-bioisostere where a nitrogen atom replaced the C9 position in the anthracene ring [5] [7]. This modification subtly altered DNA binding preferences, shifting specificity toward alternating purine-pyrimidine sequences rather than bisantrene's preferred oligopurine-oligopyrimidine tracts [5]. Despite comparable DNA affinity, the aza-analogue showed reduced topoisomerase II poisoning, underscoring that binding affinity alone doesn't predict bioactivity [7].
Terminal heterocycle modifications have yielded critical SAR insights. Replacement of the dihydroimidazolyl groups with imidazolyl rings increased basicity but compromised DNA binding, while substitution with pyridyl rings reduced both DNA affinity and topoisomerase II inhibition [5] [7]. Monosubstituted analogues consistently underperformed bisantrene, with DNA binding constants typically 5-20 fold lower, affirming that bivalent interaction is essential for optimal activity [5] [7]. Contemporary medicinal chemistry efforts have focused on optimizing bisantrene's FTO inhibitory activity, leading to analogues with improved selectivity profiles. The most promising derivative incorporates a 1,4-bishydrazone configuration paired with trifluoromethyl-substituted terminal heterocycles, showing 3-fold enhanced FTO inhibition (IC₅₀ = 48 nM) while maintaining potent topoisomerase II poisoning activity [1] [3].
Table 3: Biological Activities of Key Bisantrene Analogues
Analogue Structure | DNA Binding Affinity (Kₐ × 10⁴ M⁻¹) | Topo II Poisoning (% vs Bisantrene) | FTO Inhibition (IC₅₀ nM) | Cytotoxicity (A549 IC₅₀ μM) |
---|---|---|---|---|
Bisantrene (2,6-bishydrazone) | 15.2 ± 1.3 | 100% | 142 ± 18 | 0.017 ± 0.002 |
1,4-bishydrazone isomer | 2.3 ± 0.4 | 22% | 380 ± 45 | 0.42 ± 0.06 |
1,5-bishydrazone isomer | 1.8 ± 0.3 | 18% | 510 ± 62 | 0.87 ± 0.12 |
9-Aza-bioisostere | 12.7 ± 1.1 | 68% | 295 ± 34 | 0.11 ± 0.02 |
Mono-hydrazone analogue | 0.9 ± 0.2 | 8% | >1000 | 2.35 ± 0.31 |
CF₃-1,4-bishydrazone (FTO optimized) | 4.7 ± 0.6 | 85% | 48 ± 6 | 0.025 ± 0.004 |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4